molecular formula C10H9NO4 B024800 (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid CAS No. 106660-11-1

(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

Cat. No.: B024800
CAS No.: 106660-11-1
M. Wt: 207.18 g/mol
InChI Key: GBWCBWJRILQTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Sulfur Compounds Research : This compound is used in research involving organic sulfur compounds, specifically in complex reactions with sodium hydroxide and other acids (Coutts, Matthias, Mah, & Pound, 1970).

  • Synthesis of Isoindolobenzoxazine Structures : Its synthesis can lead to the formation of isoindolobenzoxazine structures (Fitton & Ward, 1971).

  • Derivative Synthesis for Research : The synthesis of this compound and its derivatives can be used in various scientific research applications (Teitei, 1986).

  • Antioxidant Activity : Some derivatives, such as 2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid, have shown antioxidant activity, with specific esters being particularly effective (Belenichev, Gorchakova, Puzyrenko, Kovalenko, & Bukhtiayrova, 2018).

  • Aldose Reductase Inhibition : AD-5467, a related 3-thioxo compound, demonstrated potent activity in inhibiting sorbitol accumulation, indicating potential use in diabetic studies (Tawada, Sugiyama, Ikeda, Yamamoto, & Meguro, 1990).

  • Selective N-Alkylation : Selective N-alkylation of related compounds under phase transfer catalysis produces specific derivatives (Rutar & Kikelj, 1998).

  • Anxiolytic and Anticonvulsant Activity : Certain synthesized derivatives exhibit considerable anxiolytic and potent anticonvulsant activities in animal models (Masuoka, Asako, Goto, & Noguchi, 1986).

  • Antimicrobial and Antioxidant Properties : Some benzoxazinyl pyrazolone arylidenes show potent antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

  • Appendage Diversity in Synthesis : The compound has been used to increase appendage diversity in synthesis, particularly in pharmaceutical research (Yu, Zheng, Wu, & Dai, 2013).

  • Antimycotic Activity : Some derivatives have shown antimycotic activity against plant pathogenic fungi (Mukovoz, Slepukhin, Danilova, Aysuvakova, & Glinushkin, 2018).

  • Metabolic Studies : Metabolites of related compounds are used in metabolic studies to identify specific metabolites in humans (Bernardi, Coda, Nicolella, Vicario, Gioia, Minghetti, Vigevani, & Arcamone, 1979).

  • Antibacterial Activity : Certain derivatives have been shown to possess significant antibacterial activity against a range of bacterial strains (Kalekar, Bhat, & Koli, 2011).

  • Photochromic Properties : New spiropyrans of the 4-oxo-3,4-dihydro-2H-1,3-benzoxazine series have been discovered to have photochromic properties, useful in material sciences (Luk’yanov, Ryabukhin, Dorofeenko, Nivorozhkin, & Minkin, 1978).

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities on human topoisomerase I, a critical enzyme involved in DNA replication and transcription . Furthermore, it has been reported to have potential inhibitory effects on COX-1 and COX-2 enzymes, which play key roles in inflammation and pain pathways .

Cellular Effects

This compound can influence cell function in various ways. It has been reported to have potential anti-inflammatory effects, possibly through its inhibitory action on COX-1 and COX-2 enzymes . Additionally, it may affect cell signaling pathways, gene expression, and cellular metabolism through its interaction with human topoisomerase I .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit human topoisomerase I, potentially interfering with DNA replication and transcription processes . It may also inhibit COX-1 and COX-2 enzymes, thereby potentially affecting inflammatory responses .

Metabolic Pathways

Given its potential interactions with enzymes such as human topoisomerase I and COX-1 and COX-2, it is plausible that it could be involved in pathways related to DNA replication and transcription, as well as inflammation .

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWCBWJRILQTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382714
Record name (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106660-11-1
Record name (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-3-oxo-2H-(1,4)-benzoxazin-2-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Reactant of Route 5
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Reactant of Route 6
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.